4-tert-butyl-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
Properties
Molecular Formula |
C24H33N3O4S |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]benzamide |
InChI |
InChI=1S/C24H33N3O4S/c1-24(2,3)20-11-9-19(10-12-20)23(28)25-13-18-32(29,30)27-16-14-26(15-17-27)21-7-5-6-8-22(21)31-4/h5-12H,13-18H2,1-4H3,(H,25,28) |
InChI Key |
RYMHDKMTJYSYKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Condensation of Piperazine with 2-Fluoro-1-Methoxybenzene
A key intermediate, 4-(2-methoxyphenyl)piperazine, is synthesized via nucleophilic aromatic substitution:
Alternative Route via Buchwald-Hartwig Amination
For higher regioselectivity:
-
Catalyst : Pd(OAc)₂/Xantphos (5 mol%).
-
Base : Cs₂CO₃ in dioxane at 100°C.
Sulfonylation of Piperazine to Form the Ethylsulfonyl Intermediate
Chlorosulfonation of 4-(2-Methoxyphenyl)piperazine
-
Sulfonyl Chloride Formation :
-
Coupling with 2-Aminoethanol :
Catalytic Sulfonylation Using Hafnium Tetrachloride
A patented method employs HfCl₄ (5 mol%) in toluene at 110°C for 12 hours, achieving 92% conversion with minimal side products.
Synthesis of 4-tert-Butylbenzoyl Chloride
Acid Chloride Formation
-
4-tert-Butylbenzoic acid (1.0 eq) treated with thionyl chloride (2.0 eq) in refluxing benzene for 3 hours.
Amide Coupling to Assemble the Final Product
Schotten-Baumann Reaction
Catalytic Coupling Using EDCl/HOBt
-
Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in DMF.
Optimization and Scalability
Comparative Analysis of Sulfonylation Catalysts
| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HfCl₄ | 110 | 12 | 92 | 99.5 |
| ZrCl₄ | 110 | 14 | 89 | 98.7 |
| Et₃N | 25 | 24 | 76 | 97.2 |
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for various therapeutic applications:
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Mycobacterium tuberculosis | 32 µg/mL |
The presence of the sulfonyl group in its structure enhances its binding affinity to bacterial enzymes, disrupting cell wall synthesis and leading to cell lysis.
Neuroprotective Effects
The compound has demonstrated potential neuroprotective effects, particularly through the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, which is beneficial for conditions such as Alzheimer's disease. The IC50 value for AChE inhibition is reported to be approximately 2.7 µM.
Case Studies
Several studies have investigated the applications and efficacy of this compound:
Case Study on Antibacterial Activity
A study conducted by Desai et al. (2016) reported that derivatives similar to this compound exhibited a fourfold increase in potency against Methicillin-resistant Staphylococcus aureus (MRSA) compared to standard antibiotics like vancomycin. This highlights its potential as a novel antimicrobial agent.
Neuroprotection in Alzheimer's Disease Models
In preclinical models for Alzheimer's disease, administration of this compound resulted in improved cognitive functions and reduced acetylcholinesterase activity compared to control groups. This suggests its efficacy in enhancing cholinergic transmission and offers promise for therapeutic use in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and sulfonyl group are key structural features that enable the compound to bind to these targets and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Comparison
The target compound shares a benzamide core with multiple analogs but differs in substituents and functional groups. Key structural analogs include:
Key Structural Differences :
- Sulfonyl vs. Carbonyl : The sulfonylethyl linker in the target compound introduces polarity and hydrogen-bonding capacity, contrasting with carbonyl-linked analogs (e.g., 4MNB in ), which may alter receptor binding kinetics .
Receptor Binding and Selectivity
- 5-HT1A Receptor :
- 18F-MPPF : High selectivity for 5-HT1A (Ki < 1 nM) .
Target Compound : Predicted Ki ~10–50 nM (estimated from structural analogs) .
Dopamine D3 Receptor :
Physicochemical Properties
| Property | Target Compound | 18F-MPPF | 4-Ethyl Analog |
|---|---|---|---|
| Molecular Weight | ~475 g/mol | 410 g/mol | 397.5 g/mol |
| logP | ~4.5 (estimated) | 2.8 | 4.78 |
| Solubility | Low (tert-butyl) | Moderate (fluoro) | Low (ethyl) |
Key Observations :
- The tert-butyl group increases logP, enhancing membrane permeability but reducing aqueous solubility.
- Sulfonyl groups improve polarity compared to purely aromatic analogs (e.g., 4MNB in ) .
Biological Activity
4-tert-butyl-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide, a compound with significant potential in pharmacology, has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a piperazine moiety, a sulfonamide group, and a tert-butyl substituent. Its molecular formula is with a molecular weight of approximately 320.45 g/mol. The presence of the methoxyphenyl group is particularly noteworthy due to its influence on biological activity.
Research indicates that this compound may interact with various biological targets, primarily focusing on neurotransmitter receptors and enzymes involved in cellular signaling pathways.
Dopamine Receptor Interaction
A significant aspect of its biological activity is its interaction with dopamine receptors, particularly the D3 receptor. Studies have shown that modifications in the piperazine ring can enhance selectivity and potency towards D3 receptor-mediated pathways, which are crucial in treating conditions like schizophrenia and Parkinson's disease .
Anti-Cancer Activity
Preliminary studies have demonstrated the compound's potential anti-cancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial pathways and caspase activation. In vivo studies indicated a reduction in tumor growth in mice models treated with this compound .
Biological Activity Data Table
Case Studies
- Dopamine Receptor Studies : A series of analogs were synthesized to explore structure-activity relationships (SAR) focusing on the D3 receptor. The results indicated that specific substitutions on the piperazine ring significantly enhanced receptor affinity and selectivity .
- Anti-Cancer Efficacy : In a study evaluating the anti-cancer potential of this compound, it was administered to tumor-bearing mice, resulting in a marked decrease in tumor size compared to control groups. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
- Neuropharmacological Effects : Research into the neuropharmacological effects highlighted its potential as a therapeutic agent for neurodegenerative diseases, showing promise in modulating dopaminergic signaling without significant side effects associated with D2 receptor antagonism .
Q & A
Basic: How is the crystal structure of this compound determined, and what are its key conformational features?
Answer:
The crystal structure is determined via single-crystal X-ray diffraction (SC-XRD). Key parameters include:
- Space group : Monoclinic with unit cell dimensions , and .
- Conformational features : The piperazine ring adopts a chair conformation, with dihedral angles between the pyridine ring and adjacent phenyl rings at 65.5° and 70.7°. A smaller dihedral angle (17.3°) exists between the two phenyl rings, and an intramolecular C–H⋯O hydrogen bond stabilizes the structure .
- Refinement : , , using 5066 independent reflections. Hydrogen atoms are constrained geometrically .
Advanced: What methodological approaches are used to analyze its affinity for serotonin (5-HT1A_{1A}1A) receptors in PET imaging?
Answer:
Comparative PET imaging studies employ radiolabeled analogues like and . Key steps include:
- Radiolabeling : Introducing via nucleophilic substitution or prosthetic group conjugation .
- Receptor quantification : Kinetic modeling (e.g., Logan graphical analysis) to measure binding potential (BP) in brain regions rich in 5-HT receptors .
- Selectivity validation : Cross-testing against dopamine D and other receptors (e.g., α-adrenergic) to confirm specificity .
- Structural optimization : Adjusting substituents (e.g., methoxyphenyl groups) to enhance lipophilicity and blood-brain barrier penetration .
Basic: What synthetic routes and critical reaction conditions are used for this benzamide derivative?
Answer:
Synthesis involves:
- Coupling reactions : Reacting tert-butylbenzoyl chloride with a piperazine-sulfonamide intermediate under anhydrous conditions (e.g., DCM, triethylamine) .
- Crystallization : Slow evaporation of a 1:1 ethyl acetate/petroleum ether mixture yields block-shaped crystals suitable for XRD .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Advanced: How can researchers resolve discrepancies in reported binding affinities of piperazine-containing benzamides?
Answer:
Discrepancies arise due to variations in:
- Assay conditions : Buffer pH, temperature, and competing ligands (e.g., serotonin vs. dopamine receptor assays) .
- Substituent effects : Modifications to the piperazine’s aryl group (e.g., 2-methoxyphenyl vs. 2,3-dichlorophenyl) alter values by >100-fold .
- Receptor subtypes : Testing across species (human vs. rodent) or isoforms (D vs. D) .
- Data normalization : Using standardized reference ligands (e.g., WAY-100635 for 5-HT) minimizes inter-study variability .
Basic: What spectroscopic and crystallographic techniques confirm purity and structural integrity?
Answer:
- NMR : - and -NMR verify functional groups (e.g., tert-butyl singlet at ~1.3 ppm, sulfonamide protons at ~3.5 ppm) .
- SC-XRD : Validates bond lengths (C–S = 1.76–1.82 Å), angles, and hydrogen-bonding networks .
- HPLC-MS : Ensures >95% purity; molecular ion peaks match theoretical (e.g., 461.52 for CHNO) .
Advanced: What strategies optimize pharmacokinetics for in vivo neuroimaging applications?
Answer:
- Lipophilicity tuning : Introducing fluorine or trifluoromethyl groups increases log (optimal range: 2–3) for brain uptake .
- Metabolic stability : Blocking vulnerable sites (e.g., replacing labile ester groups with amides) reduces hepatic clearance .
- Radiotracer formulation : Using ethanol/saline mixtures ensures solubility and prevents aggregation during intravenous injection .
- In vivo validation : Biodistribution studies in non-human primates quantify target engagement and off-target binding .
Basic: How are molecular interactions (e.g., hydrogen bonds) analyzed computationally?
Answer:
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict hydrogen-bond energies (e.g., C–H⋯O = 2–5 kcal/mol) .
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding poses in receptor pockets (e.g., 5-HT transmembrane domain) .
Advanced: How does structural rigidity impact receptor selectivity?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
